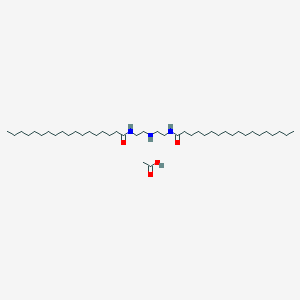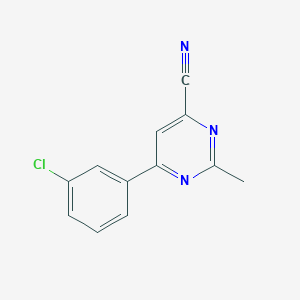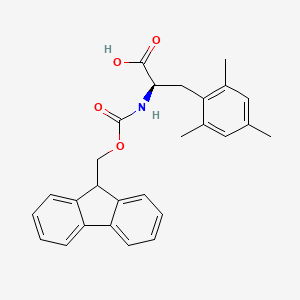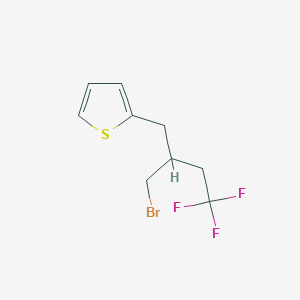
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This particular compound is characterized by the presence of a bromomethyl group and a trifluorobutyl group attached to the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene typically involves the bromination of a precursor thiophene compound followed by the introduction of the trifluorobutyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For example, nickel- and palladium-catalyzed cross-coupling reactions are widely used in the synthesis of functionalized thiophenes. These methods offer advantages such as high efficiency, scalability, and the ability to introduce various functional groups .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives with reduced alkyl groups.
Aplicaciones Científicas De Investigación
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The trifluorobutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)thiophene: Lacks the trifluorobutyl group, making it less lipophilic.
2-(Trifluoromethyl)thiophene: Contains a trifluoromethyl group instead of a trifluorobutyl group, affecting its reactivity and biological properties.
2-(2-(Chloromethyl)-4,4,4-trifluorobutyl)thiophene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity
Uniqueness
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene is unique due to the combination of the bromomethyl and trifluorobutyl groups, which confer distinct chemical and physical properties. The presence of the trifluorobutyl group enhances its lipophilicity and potential biological activity, while the bromomethyl group provides a reactive site for further functionalization .
Propiedades
Fórmula molecular |
C9H10BrF3S |
|---|---|
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)-4,4,4-trifluorobutyl]thiophene |
InChI |
InChI=1S/C9H10BrF3S/c10-6-7(5-9(11,12)13)4-8-2-1-3-14-8/h1-3,7H,4-6H2 |
Clave InChI |
YSNMEMQJVMLOJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC(CC(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
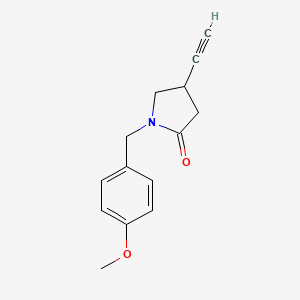
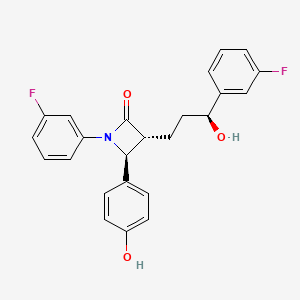
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)


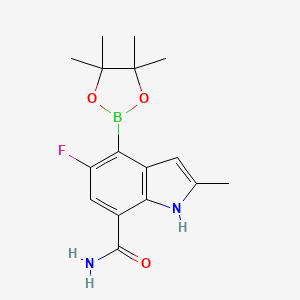

![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
